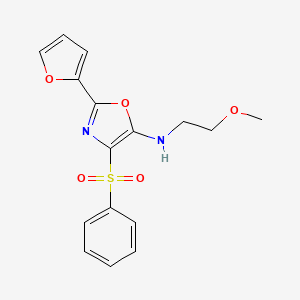

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA, and it has been synthesized using different methods.

Scientific Research Applications

Synthesis and Derivatization:

- This compound is involved in the synthesis and derivatization of furan and thiophene sulfonamides. Hartman and Halczenko (1990) described novel methods for preparing these compounds from arylsulfonyl heterocycles, demonstrating its utility in creating derivatives for further chemical research (G. Hartman & W. Halczenko, 1990).

Chemical Reactions and Synthesis Strategies:

- Cui et al. (2018) developed a three-component, metal-free domino reaction for synthesizing furan derivatives, emphasizing its efficiency and functional group tolerance. This indicates its role in facilitating complex chemical reactions (Zhiming Cui, B. Zhu, Xuechen Li, & H. Cao, 2018).

- Reynolds et al. (1993) explored the electrical conductivity and electrochemical properties of conjugated furanyl phenylene polymers, where this compound may be implicated in the synthesis of functional materials (J. Reynolds, A. D. Child, J. Ruiz, Sung Y. Hong, & D. Marynick, 1993).

Potential Biological Applications:

- Bektaş et al. (2010) discussed the antimicrobial activities of triazole derivatives synthesized from reactions involving similar compounds, hinting at potential biomedical applications (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2010).

Photodynamic Therapy and Cancer Treatment:

- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with potential applications in photodynamic therapy for cancer treatment, where such compounds might be used as intermediates or structural analogs (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Microwave-Assisted Synthesis:

- Kumar et al. (2015) conducted microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide hybrid molecules, showing the applicability of this compound in rapid and efficient synthetic processes (Anuj Kumar, N. Kumar, Partha Roy, S. Sondhi, & Anuj S. Sharma, 2015).

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-21-11-9-17-15-16(18-14(23-15)13-8-5-10-22-13)24(19,20)12-6-3-2-4-7-12/h2-8,10,17H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVUEQCCGJCYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)

![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)

![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)

![2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2879443.png)

![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)

![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)